Cas no 356539-47-4 (N-(cyclopropylmethyl)-2,4,6-trimethylaniline)
N-(cyclopropylmethyl)-2,4,6-trimethylaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(cyclopropylmethyl)-2,4,6-trimethyl-
- N-(cyclopropylmethyl)-2,4,6-trimethylaniline
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- Inchi: 1S/C13H19N/c1-9-6-10(2)13(11(3)7-9)14-8-12-4-5-12/h6-7,12,14H,4-5,8H2,1-3H3
- InChI Key: CETWVISJHUSEFJ-UHFFFAOYSA-N
- SMILES: C1(NCC2CC2)=C(C)C=C(C)C=C1C
N-(cyclopropylmethyl)-2,4,6-trimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-167448-0.05g |
N-(cyclopropylmethyl)-2,4,6-trimethylaniline |
356539-47-4 | 0.05g |
$348.0 | 2023-09-20 | ||
| Enamine | EN300-167448-0.1g |
N-(cyclopropylmethyl)-2,4,6-trimethylaniline |
356539-47-4 | 0.1g |
$364.0 | 2023-09-20 | ||
| Enamine | EN300-167448-0.25g |
N-(cyclopropylmethyl)-2,4,6-trimethylaniline |
356539-47-4 | 0.25g |
$381.0 | 2023-09-20 | ||
| Enamine | EN300-167448-0.5g |
N-(cyclopropylmethyl)-2,4,6-trimethylaniline |
356539-47-4 | 0.5g |
$397.0 | 2023-09-20 | ||
| Enamine | EN300-167448-1.0g |
N-(cyclopropylmethyl)-2,4,6-trimethylaniline |
356539-47-4 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-167448-2.5g |
N-(cyclopropylmethyl)-2,4,6-trimethylaniline |
356539-47-4 | 2.5g |
$810.0 | 2023-09-20 | ||
| Enamine | EN300-167448-5.0g |
N-(cyclopropylmethyl)-2,4,6-trimethylaniline |
356539-47-4 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-167448-10.0g |
N-(cyclopropylmethyl)-2,4,6-trimethylaniline |
356539-47-4 | 10g |
$3131.0 | 2023-06-04 | ||
| Ambeed | A1056948-1g |
N-(Cyclopropylmethyl)-2,4,6-trimethylaniline |
356539-47-4 | 95% | 1g |
$469.0 | 2024-04-19 | |
| Ambeed | A1056948-5g |
N-(Cyclopropylmethyl)-2,4,6-trimethylaniline |
356539-47-4 | 95% | 5g |
$1363.0 | 2024-04-19 |
N-(cyclopropylmethyl)-2,4,6-trimethylaniline Suppliers
N-(cyclopropylmethyl)-2,4,6-trimethylaniline Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on N-(cyclopropylmethyl)-2,4,6-trimethylaniline
N-(cyclopropylmethyl)-2,4,6-trimethylaniline: A Key Compound in Pharmaceutical Innovation
N-(cyclopropylmethyl)-2,4,6-trimethylaniline, with the chemical identifier CAS No. 356539-47-4, has emerged as a pivotal molecule in modern pharmaceutical research. This compound combines the structural versatility of a trimethylaniline core with the unique reactivity of a cyclopropylmethyl substituent, creating a scaffold with potential applications in drug discovery and synthetic chemistry. Recent studies highlight its role in modulating biological pathways, making it a focal point for researchers exploring novel therapeutic strategies.
The 2,4,6-trimethylaniline moiety provides a sterically bulky aromatic system, which is critical for interactions with target proteins. The cyclopropylmethyl group introduces strain and reactivity, enabling the molecule to engage in diverse chemical transformations. This combination allows the compound to act as a versatile building block for the synthesis of bioactive molecules, particularly in the development of small-molecule therapeutics targeting G protein-coupled receptors (GPCRs) and ion channels.
Recent advancements in medicinal chemistry have demonstrated the utility of N-(cyclopropylmethyl)-2,4,6-trimethylaniline as a scaffold for designing compounds with enhanced pharmacokinetic profiles. A 2023 study published in Journal of Medicinal Chemistry reported the use of this compound as a precursor in the synthesis of a novel class of antipsychotics. The researchers highlighted its ability to modulate dopamine receptor activity, offering potential applications in the treatment of schizophrenia and other neurodegenerative disorders.
Another groundbreaking application of this compound is its role in the development of selective serotonin reuptake inhibitors (SSRIs). A 2024 paper in Organic & Biomolecular Chemistry described how N-(cyclopropylmethyl)-2,4,6-trimethylaniline was used to create derivatives with improved selectivity for serotonin transporters. These findings underscore the compound's adaptability in tailoring molecules for specific therapeutic targets, reducing off-target effects and enhancing drug safety.
From a synthetic perspective, the cyclopropylmethyl group in this compound is particularly noteworthy. Its inherent strain and reactivity make it a valuable intermediate in the formation of complex heterocyclic structures. Researchers have leveraged this property to develop efficient synthetic routes for compounds with potential applications in oncology and antimicrobial therapies. A 2023 review in Chemical Reviews emphasized the importance of cyclopropylmethyl derivatives in creating molecules with unique stereochemical features, which are critical for biological activity.
The 2,4,6-trimethylaniline core of this compound also plays a significant role in its pharmacological profile. The methylation at the 2,4,6 positions enhances the molecule's hydrophobicity, which is essential for crossing biological membranes. This property is particularly advantageous in the design of drugs that require rapid absorption and distribution in the body. Recent studies have shown that this hydrophobicity can be further optimized through structural modifications, leading to improved bioavailability and therapeutic efficacy.
Moreover, the compound's potential in combinatorial chemistry has attracted attention. By attaching various functional groups to the 2,4,6-trimethylaniline core, scientists have generated libraries of molecules with diverse biological activities. These libraries are being screened for applications in personalized medicine, where the goal is to identify compounds that match the specific needs of individual patients. The flexibility of the cyclopropylmethyl group allows for the incorporation of a wide range of substituents, expanding the compound's utility in drug discovery.
Environmental and sustainability considerations are also influencing the use of N-(cyclopropylmethyl)-2,4,6-trimethylaniline. Researchers are exploring greener synthetic methods to produce this compound, reducing the environmental impact of pharmaceutical manufacturing. A 2024 study in Green Chemistry demonstrated the use of catalytic processes to synthesize the compound with minimal waste generation, aligning with the industry's push toward sustainable practices.
In conclusion, N-(cyclopropylmethyl)-2,4,6-trimethylaniline represents a promising platform for the development of next-generation therapeutics. Its unique structural features, combined with recent advancements in synthetic and pharmacological research, position it as a critical molecule in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the potential applications of this compound are expected to expand, further solidifying its importance in pharmaceutical innovation.
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